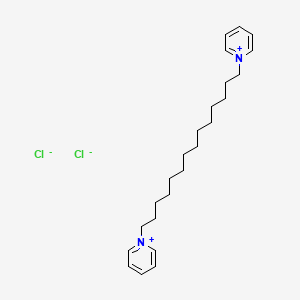
1,1'-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride is a chemical compound with the molecular formula C24H38Cl2N2 It is a bis-pyridinium salt, where two pyridinium groups are connected by a tetradecane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride typically involves the reaction of pyridine with a tetradecane derivative. One common method is to react pyridine with 1,14-dichlorotetradecane under reflux conditions in the presence of a suitable solvent such as acetonitrile. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by pyridinium groups, forming the desired bis-pyridinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride can undergo various chemical reactions, including:
Oxidation: The pyridinium groups can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form the corresponding dihydropyridine derivatives.
Substitution: The chloride ions can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ion exchange reactions can be carried out using various salts, such as sodium sulfate or potassium nitrate, in aqueous or organic solvents.
Major Products Formed
Oxidation: N-oxides of the pyridinium groups.
Reduction: Dihydropyridine derivatives.
Substitution: Bis-pyridinium salts with different anions.
科学的研究の応用
1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of coordination polymers and other complex structures.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials, such as ion-exchange resins and catalysts.
作用機序
The mechanism of action of 1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The pyridinium groups can interact with negatively charged sites on biomolecules, while the tetradecane chain provides hydrophobic interactions. These interactions can disrupt cellular processes and lead to antimicrobial effects.
類似化合物との比較
Similar Compounds
- 1,1’-(1,14-Tetradecanediyl)bis[4-(hexylamino)pyridinium] dichloride
- 1,1’-(1,14-Tetradecanediyl)bis[4-(heptylamino)pyridinium] dichloride
Uniqueness
1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride is unique due to its specific structure, which combines the properties of pyridinium salts with a long alkyl chain. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
143707-06-6 |
|---|---|
分子式 |
C24H38Cl2N2 |
分子量 |
425.5 g/mol |
IUPAC名 |
1-(14-pyridin-1-ium-1-yltetradecyl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C24H38N2.2ClH/c1(3-5-7-9-13-19-25-21-15-11-16-22-25)2-4-6-8-10-14-20-26-23-17-12-18-24-26;;/h11-12,15-18,21-24H,1-10,13-14,19-20H2;2*1H/q+2;;/p-2 |
InChIキー |
HNZDNUSCQHDJBY-UHFFFAOYSA-L |
正規SMILES |
C1=CC=[N+](C=C1)CCCCCCCCCCCCCC[N+]2=CC=CC=C2.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)
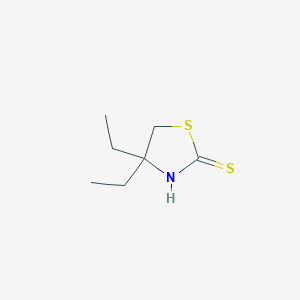
![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)
![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
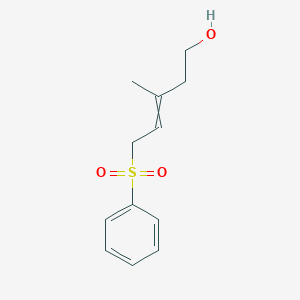
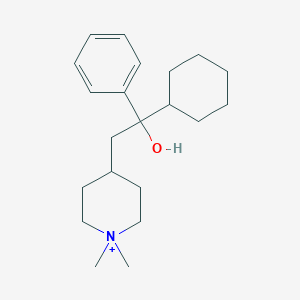
![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
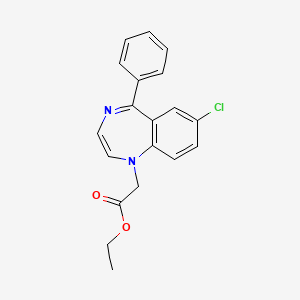
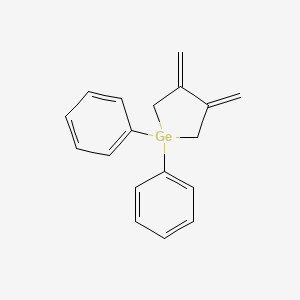
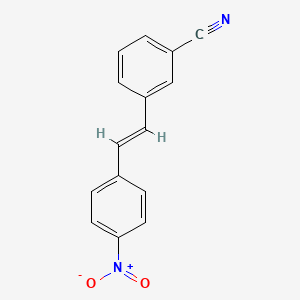
![5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine](/img/structure/B15162189.png)
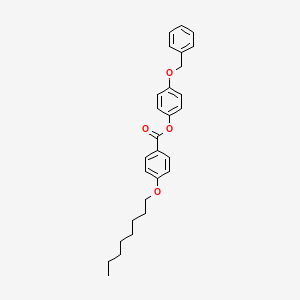
![Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B15162202.png)
